MMP-13 Inhibitor Structural Class: Indoline-Oxadiazole vs. Tetrahydroquinoline-Oxadiazole Scaffolds
Within the indole-2-oxadiazole MMP-13 inhibitor class described in US 2011/0275631, the amide partner attached via the ethanone linker (indoline, tetrahydroquinoline, piperidine, or azepane) is a critical determinant of potency and selectivity. The patent explicitly exemplifies multiple amide partners, allowing class-level inference of structure–activity relationships. The indoline-containing compound is structurally distinct from analogs such as 1-(azepan-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone and 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone, where the indoline is replaced by an azepane or a piperidine ring. Although individual IC50 values for each compound are not publicly disclosed, the patent's SAR tables demonstrate that varying the saturated heterocycle from indoline to tetrahydroquinoline while holding the oxadiazole constant can produce >50-fold changes in MMP-13 IC50 [1]. Procurement of the precise indoline variant is therefore essential for studies interrogating the contributions of the bicyclic aromatic amine to zinc-binding and MMP isozyme selectivity.
| Evidence Dimension | MMP-13 inhibitory potency (IC50) dependence on saturated heterocycle identity |
|---|---|
| Target Compound Data | 1-(indolin-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone: exact IC50 not publicly disclosed but structurally positioned within the patent's preferrred indoline series [1] |
| Comparator Or Baseline | Indoline vs. tetrahydroquinoline vs. piperidine amide analogs exemplified in US 2011/0275631; reported potency shifts >50-fold across this amide partner series [1] |
| Quantified Difference | >50-fold difference in IC50 across amide partner variants within the same oxadiazole-indole core series |
| Conditions | In vitro enzymatic MMP-13 assay (source: patent US 2011/0275631 A1, Examples and Tables) |
Why This Matters
For researchers requiring consistent MMP-13 inhibitory activity in cellular or in vivo osteoarthritis models, substituting an indoline for a tetrahydroquinoline or piperidine amide partner—even when the oxadiazole-indole core is identical—can introduce >50-fold potency variation, making chemical identity confirmation at procurement critical.
- [1] Bozym, R. et al. (2009) Heteroaryl Substituted Indole Compounds Useful as MMP-13 Inhibitors. U.S. Patent Application Publication No. US 2011/0275631 A1. View Source
